molecular formula C19H18ClN3O3S B11664234 Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11664234
M. Wt: 403.9 g/mol
InChI Key: GWJALLZLTMQVDE-UHFFFAOYSA-N
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Description

Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, dicyano groups, and a tetrahydropyridinyl sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridinyl Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinyl ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Addition of Dicyano Groups: The dicyano groups are typically added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the intermediate compound with butyl acetate and a sulfur-containing reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include batch and continuous flow processes, utilizing automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the original ones.

Scientific Research Applications

Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate: A similar compound with one less cyano group, which may exhibit different chemical and biological properties.

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Another related compound with an oxadiazole ring instead of the tetrahydropyridinyl ring.

Uniqueness

Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dicyano groups and sulfanyl acetate moiety contribute to its versatility in various applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

butyl 2-[[4-(2-chlorophenyl)-3,5-dicyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C19H18ClN3O3S/c1-2-3-8-26-16(24)11-27-19-14(10-22)17(13(9-21)18(25)23-19)12-6-4-5-7-15(12)20/h4-7,13,17H,2-3,8,11H2,1H3,(H,23,25)

InChI Key

GWJALLZLTMQVDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

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